3,3-Dimethyl-1-(2-methylpyridine-4-carbonyl)piperidine-2-carbonitrile
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Description
The compound “3,3-Dimethyl-1-(2-methylpyridine-4-carbonyl)piperidine-2-carbonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also features a pyridine ring, which is a basic heterocyclic aromatic ring with wide applications in chemistry . The presence of the carbonyl group and the carbonitrile group could imply potential reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of a compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carbonyl group is often involved in nucleophilic addition reactions, while the carbonitrile group can undergo reactions such as hydrolysis, reduction, and nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and acidity, would be influenced by its molecular structure. For instance, the presence of the polar carbonyl and carbonitrile groups might increase its solubility in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3,3-dimethyl-1-(2-methylpyridine-4-carbonyl)piperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-9-12(5-7-17-11)14(19)18-8-4-6-15(2,3)13(18)10-16/h5,7,9,13H,4,6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVJKKLTWNCJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)N2CCCC(C2C#N)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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